molecular formula C18H18N4O4S B6560442 methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 921584-80-7

methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B6560442
CAS No.: 921584-80-7
M. Wt: 386.4 g/mol
InChI Key: XWQMTZFCBLAVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.10487624 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-({[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is a synthetic compound belonging to the class of imidazo[2,1-c][1,2,4]triazoles. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into its biological activity based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An imidazo[2,1-c][1,2,4]triazole core
  • A methoxyphenyl group
  • A sulfanyl group
  • A furan-2-carboxylate moiety

Its molecular formula is C18H19N5O3SC_{18}H_{19}N_5O_3S, with a molecular weight of approximately 385.44 g/mol.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Imidazo[2,1-c][1,2,4]triazole Core : This is achieved through cyclization reactions involving hydrazines and appropriate aldehydes.
  • Introduction of the Methoxyphenyl Group : This can be accomplished via electrophilic aromatic substitution.
  • Attachment of the Sulfanyl Group : Nucleophilic substitution reactions using thiols and alkyl halides are employed for this step.
  • Final Modification : The furan-2-carboxylate moiety is introduced in the last stages of synthesis to yield the final product.

Anti-inflammatory Activity

Recent studies have indicated that imidazo[2,1-c][1,2,4]triazole derivatives exhibit significant anti-inflammatory properties. For instance:

  • Inhibition of COX Enzymes : Compounds within this class have shown IC50 values against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM . The inhibition of these enzymes suggests potential use in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Proliferation Inhibition : Studies have demonstrated that similar compounds can induce cell cycle arrest and apoptosis in various cancer cell lines . The mechanism often involves the disruption of critical protein interactions essential for cancer cell survival.

Antimicrobial Properties

The antimicrobial activity of related triazole derivatives has been documented:

  • Broad Spectrum Activity : Several compounds in this category have shown effectiveness against a range of bacterial strains and fungi . This activity is attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies

A few notable studies that highlight the biological activity of imidazo[2,1-c][1,2,4]triazole derivatives include:

StudyFindings
Study on Anti-inflammatory Effects Demonstrated significant inhibition of COX enzymes with IC50 values indicating strong anti-inflammatory potential .
Anticancer Mechanism Exploration Identified mechanisms through which imidazo derivatives induce apoptosis in cancer cell lines .
Antimicrobial Efficacy Assessment Showed broad-spectrum antimicrobial activity against various pathogens .

Properties

IUPAC Name

methyl 5-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-24-13-5-3-12(4-6-13)21-9-10-22-17(21)19-20-18(22)27-11-14-7-8-15(26-14)16(23)25-2/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWQMTZFCBLAVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=C(O4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.